4-Bromo-N,N,5-trimethylthiazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9BrN2S |
|---|---|
Molecular Weight |
221.12 g/mol |
IUPAC Name |
4-bromo-N,N,5-trimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H9BrN2S/c1-4-5(7)8-6(10-4)9(2)3/h1-3H3 |
InChI Key |
FSFACAZJZFAYRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N(C)C)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Bromo N,n,5 Trimethylthiazol 2 Amine
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of 4-Bromo-N,N,5-trimethylthiazol-2-amine (I) suggests a convergent synthetic approach. The primary disconnection is at the C4-Br bond, leading to the precursor N,N,5-trimethylthiazol-2-amine (II). This disconnection is strategic as the bromination of an activated heterocyclic system is a common and generally high-yielding reaction.
Further disconnection of the N,N-dimethylamino group from the thiazole (B1198619) ring of precursor (II) points to 2-amino-5-methylthiazole (B129938) (III) as a key intermediate. This step represents a standard N-alkylation or reductive amination reaction.
Finally, the thiazole ring of intermediate (III) can be disconnected according to the principles of the Hantzsch thiazole synthesis. This leads to two simple and readily available starting materials: an α-haloketone, specifically chloroacetone (B47974) (or bromoacetone), and thiourea (B124793).
Therefore, the key precursors for the synthesis of this compound are:
Chloroacetone (or bromoacetone)
Thiourea
A methylating agent (e.g., methyl iodide, dimethyl sulfate) or formaldehyde (B43269)/formic acid for reductive amination.
A brominating agent (e.g., N-bromosuccinimide, bromine).
Detailed Synthetic Pathways for the Thiazole Core Formation
The formation of the 2-amino-5-methylthiazole core (III) is most commonly achieved through the Hantzsch thiazole synthesis. nih.govnih.govchemhelpasap.com This method involves the condensation and cyclization of an α-haloketone with a thioamide-containing compound, in this case, thiourea. nih.govchemhelpasap.com
The reaction is typically carried out by reacting chloroacetone with thiourea in a suitable solvent, such as ethanol (B145695) or methanol. chemhelpasap.com The mixture is heated to reflux to facilitate the reaction. nih.gov The initial step is an SN2 reaction where the sulfur atom of thiourea acts as a nucleophile, displacing the chloride from chloroacetone to form an isothiouronium salt intermediate. This is followed by an intramolecular cyclization, where one of the amino groups attacks the carbonyl carbon of the ketone. Subsequent dehydration of the resulting hydroxythiazoline intermediate leads to the formation of the aromatic 2-amino-5-methylthiazole ring. chemhelpasap.com The reaction is often worked up by neutralization with a base, such as sodium carbonate, to precipitate the product. chemhelpasap.com
| Reactants | Solvent | Conditions | Product | Typical Yield |
|---|---|---|---|---|
| Chloroacetone, Thiourea | Ethanol | Reflux | 2-Amino-5-methylthiazole | Good to excellent |
Regioselective Bromination Techniques
The introduction of a bromine atom at the C4 position of the thiazole ring requires a regioselective bromination strategy. The 2-amino group is a strong activating group, directing electrophilic substitution to the C5 position. However, once the C5 position is occupied by a methyl group, the C4 position becomes the next most favorable site for electrophilic attack.
Direct bromination of N,N,5-trimethylthiazol-2-amine (II) with elemental bromine (Br₂) could be employed, but this can sometimes lead to over-bromination or side reactions. A milder and more selective brominating agent, such as N-bromosuccinimide (NBS), is often preferred. The reaction is typically carried out in a solvent like chloroform (B151607) or carbon tetrachloride, often with a radical initiator like AIBN or under photochemical conditions if a free-radical mechanism is desired, though an ionic mechanism is also plausible in polar solvents.
Recent studies have highlighted the use of copper(II) bromide (CuBr₂) for the regioselective bromination of 2-aminothiazole (B372263) derivatives. nih.gov While this method is often used for bromination at the C5 position, careful control of stoichiometry and reaction conditions could potentially be adapted for bromination at the C4 position of a C5-substituted thiazole.
N,N-Dimethylamination and Other Alkylation Reactions on the Exocyclic Nitrogen
The N,N-dimethylation of the exocyclic amino group of 2-amino-5-methylthiazole (III) to yield N,N,5-trimethylthiazol-2-amine (II) can be achieved through several standard methods.
One common approach is reductive amination , also known as the Eschweiler-Clarke reaction. This involves treating the primary amine (III) with an excess of formaldehyde and formic acid. Formaldehyde reacts with the amine to form an iminium ion, which is then reduced in situ by formic acid to the dimethylated product (II). This method is advantageous as it is a one-pot procedure and generally avoids over-alkylation.
Alternatively, direct alkylation with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) can be used. This reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or sodium hydride, to deprotonate the amino group and enhance its nucleophilicity. Careful control of the stoichiometry of the methylating agent is crucial to prevent the formation of a quaternary ammonium (B1175870) salt.
| Method | Reagents | Conditions | Advantages | Potential Issues |
|---|---|---|---|---|
| Reductive Amination (Eschweiler-Clarke) | Formaldehyde, Formic Acid | Heating | One-pot, avoids over-alkylation | Requires careful temperature control |
| Direct Alkylation | Methyl Iodide, Base (e.g., K₂CO₃) | Room temperature or gentle heating | Milder conditions | Risk of over-alkylation (quaternary salt formation) |
Optimization of Reaction Conditions and Yield Enhancement Strategies
For the Hantzsch thiazole synthesis , several strategies can be employed to enhance the yield. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for Hantzsch reactions. nih.gov The choice of solvent can also be critical, with polar protic solvents like ethanol generally favoring the reaction. The use of a slight excess of thiourea can help to drive the reaction to completion. chemhelpasap.com
In the N,N-dimethylamination step , if direct alkylation is used, the slow, portion-wise addition of the methylating agent can help to minimize the formation of the quaternary ammonium salt. The choice of base and solvent is also important; a stronger, non-nucleophilic base and a polar aprotic solvent can improve the reaction rate and selectivity.
For the regioselective bromination , the choice of brominating agent and reaction temperature are key parameters to optimize. Using a stoichiometric amount of NBS at a controlled temperature can prevent dibromination. If using copper(II) bromide, the reaction time and temperature should be carefully monitored to ensure selective monobromination at the C4 position.
Mechanistic Insights into Key Synthetic Steps
Hantzsch Thiazole Synthesis: The mechanism of the Hantzsch thiazole synthesis is a well-established cascade of reactions. nih.govchemhelpasap.com It begins with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of chloroacetone, displacing the chloride ion in an SN2 reaction to form an S-alkylisothiouronium salt. This is followed by an intramolecular nucleophilic attack of one of the nitrogen atoms of the isothiourea moiety on the carbonyl carbon of the ketone. This cyclization step forms a five-membered heterocyclic intermediate, a hydroxythiazoline. The final step is an acid- or base-catalyzed dehydration of the hydroxythiazoline to form the stable, aromatic 2-amino-5-methylthiazole ring. chemhelpasap.com
Electrophilic Bromination: The bromination of the N,N,5-trimethylthiazol-2-amine ring is an example of an electrophilic aromatic substitution reaction. The thiazole ring is an electron-rich heterocycle, and the N,N-dimethylamino group at the 2-position is a strong activating group, further increasing the electron density of the ring, particularly at the C5 and C4 positions. Since the C5 position is already substituted with a methyl group, the electrophilic attack by the bromine electrophile (Br⁺, generated from Br₂ or NBS) occurs at the C4 position. The reaction proceeds through a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The loss of a proton from the C4 position then restores the aromaticity of the thiazole ring, yielding the final 4-bromo product.
Theoretical and Computational Investigations of 4 Bromo N,n,5 Trimethylthiazol 2 Amine
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of thiazole (B1198619) derivatives. These computational methods allow for a detailed exploration of the molecule's quantum mechanical characteristics.
Geometry Optimization and Energetic Landscapes
The initial step in the computational analysis involves the optimization of the molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. For 4-Bromo-N,N,5-trimethylthiazol-2-amine, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The energetic landscape can also be explored to identify other stable conformations and the energy barriers between them.
Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C2-N3 | 1.38 | N3-C2-S1 |
| C4-C5 | 1.37 | C5-C4-Br |
| C2-N(CH₃)₂ | 1.36 | C2-N-C(H₃) |
| C5-CH₃ | 1.51 | C4-C5-CH₃ |
Note: This data is illustrative and represents typical values for similar structures.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, stability, and electronic transport properties. researchgate.netdntb.gov.ua A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov
Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative Data)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.89 |
| HOMO-LUMO Gap | 4.36 |
Note: This data is illustrative and based on typical DFT calculations for similar heterocyclic compounds.
Prediction of Spectroscopic Parameters
DFT calculations are also employed to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide valuable information about the electronic environment of the different nuclei (e.g., ¹H, ¹³C) in the molecule. The chemical shifts in thiazole rings are influenced by the electron densities on the carbon atoms. thieme-connect.de
Vibrational Frequencies: The vibrational modes of the molecule can be calculated and correlated with experimental infrared (IR) and Raman spectra. This analysis helps in the assignment of the observed spectral bands to specific molecular vibrations.
Table 3: Predicted ¹³C NMR Chemical Shifts (Illustrative Data)
| Atom | Chemical Shift (ppm) |
|---|---|
| C2 | 168.5 |
| C4 | 115.2 |
| C5 | 135.8 |
| N-CH₃ | 40.1 |
| C5-CH₃ | 12.3 |
Note: This data is illustrative and represents expected values based on related thiazole structures.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive behavior. mdpi.com
Identification of Reactive Sites and Charge Distribution
The MEP map illustrates the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored in shades of red) are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the thiazole ring and the bromine atom, indicating these as potential sites for interaction with electrophiles.
Reactivity Descriptors and Conceptual DFT Parameters
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. mdpi.comresearchgate.net These parameters, derived from conceptual DFT, provide a theoretical framework for understanding and predicting chemical reactions.
Table 4: Calculated Conceptual DFT Parameters (Illustrative Data)
| Parameter | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.89 |
| Electronegativity (χ) | 4.07 |
| Chemical Hardness (η) | 2.18 |
| Chemical Softness (S) | 0.23 |
| Electrophilicity Index (ω) | 3.79 |
Note: This data is illustrative and calculated from the HOMO/LUMO energies in Table 2.
Global Reactivity Indices (e.g., hardness, electronegativity)
Key global reactivity indices include:
Electronegativity (χ): Defined as the negative of the chemical potential, electronegativity measures a molecule's ability to attract electrons. aip.orgscielo.brcdnsciencepub.com It is a fundamental descriptor for understanding charge transfer in chemical reactions.
Chemical Hardness (η): This index quantifies the resistance of a molecule to a change in its electron distribution. aip.orgscielo.brmdpi.com Molecules with a large gap between their HOMO and LUMO energies are considered "hard," indicating higher stability and lower reactivity. chemmethod.com Conversely, "soft" molecules have a small energy gap and are more reactive.
Global Softness (S): As the reciprocal of hardness (S=1/η), softness provides a direct measure of a molecule's reactivity.
Electrophilicity Index (ω): This descriptor measures the ability of a molecule to accept electrons, acting as an electrophile.
The values for these indices can be approximated using the energies of the frontier molecular orbitals (HOMO and LUMO) through the following equations:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A)
Below is an illustrative table of how these global reactivity indices would be presented for this compound. Note: These values are hypothetical and serve only as an example for demonstration purposes, as specific computational data for this compound is not available in the reviewed literature.
| Parameter | Symbol | Illustrative Value (eV) | Interpretation |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.5 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | ΔE | 5.0 | Indicates high kinetic stability and low reactivity. |
| Ionization Potential | I | 6.5 | Energy required to remove an electron. |
| Electron Affinity | A | 1.5 | Energy released upon adding an electron. |
| Electronegativity | χ | 4.0 | Represents the molecule's overall ability to attract electrons. |
| Chemical Hardness | η | 2.5 | A higher value suggests greater stability. |
| Global Softness | S | 0.4 | A lower value indicates lower reactivity. |
| Electrophilicity Index | ω | 3.2 | Classifies the molecule as a moderate to strong electrophile. |
Local Reactivity Descriptors (e.g., Fukui functions)
While global indices describe the reactivity of the molecule as a whole, local reactivity descriptors identify the specific atomic sites most likely to be involved in a chemical reaction. nih.govacs.org The most prominent of these are the Fukui functions, which are derived from the change in electron density at a specific point in the molecule as the total number of electrons is altered. nih.govacs.orgwikipedia.orgnih.gov
Condensed Fukui functions simplify this by providing a value for each atom in the molecule, allowing for the prediction of regioselectivity: wikipedia.orgacs.orgchemrxiv.org
fk+: Predicts the site for a nucleophilic attack (where an electron is added). The atom with the highest fk+ value is the most likely site.
fk-: Predicts the site for an electrophilic attack (where an electron is removed). The atom with the highest fk- value is the most susceptible.
fk0: Predicts the site for a radical attack .
For this compound, one could hypothesize that the nitrogen atoms of the thiazole ring and the exocyclic amino group, being electron-rich, would be likely sites for electrophilic attack. Conversely, the carbon atoms, particularly C4 which is bonded to the electronegative bromine atom, might be susceptible to nucleophilic attack.
The following table provides an illustrative example of condensed Fukui function values for the key atoms in this compound. Note: This data is hypothetical and is intended to demonstrate how local reactivity would be analyzed.
| Atom | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) | Predicted Reactivity |
|---|---|---|---|
| N (thiazole ring) | 0.05 | 0.25 | Most likely site for electrophilic attack. |
| S (thiazole ring) | 0.10 | 0.15 | Moderate reactivity. |
| C2 (amino-substituted) | 0.08 | 0.12 | Moderate reactivity. |
| C4 (bromo-substituted) | 0.28 | 0.03 | Most likely site for nucleophilic attack. |
| C5 (methyl-substituted) | 0.15 | 0.09 | Moderate reactivity. |
| N (exocyclic amine) | 0.07 | 0.22 | High reactivity towards electrophiles. |
| Br | 0.12 | 0.05 | Moderate reactivity. |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. researchgate.netnih.govwustl.edu For a molecule like this compound, MD simulations would offer critical insights into its conformational landscape and interactions with its environment.
Conformational Flexibility: MD simulations can explore the various conformations a molecule can adopt by modeling the rotations around its single bonds. researchgate.netnih.gov For this compound, key areas of flexibility would include the rotation of the N,N-dimethylamino group around the C2-N bond and the free rotation of the methyl group at the C5 position. The simulation would reveal the most stable (lowest energy) conformations and the energy barriers required to transition between them. This information is crucial for understanding how the molecule might fit into a biological receptor or interact with other molecules.
Solvent Interactions: By placing the molecule in a simulated box of solvent molecules (such as water), MD simulations can model how it behaves in solution. acs.orgnih.gov These simulations can predict the formation of a solvation shell around the molecule and identify specific intermolecular interactions, such as hydrogen bonding between the solvent and the nitrogen atoms of the thiazole. youtube.comyoutube.com This provides a molecular-level understanding of the compound's solubility and how its reactive sites might be shielded or exposed in a solvent environment. Such simulations are invaluable for predicting pharmacokinetic properties and designing molecules for specific applications. nih.gov
Chemical Reactivity and Transformation Pathways of 4 Bromo N,n,5 Trimethylthiazol 2 Amine
Substitution Reactions at the Bromo Position
The carbon-bromine bond at the 4-position of the thiazole (B1198619) ring is a primary site for chemical modification. This allows for the introduction of a wide array of functional groups through both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) on the Thiazole Ring
While thiazoles are generally less prone to nucleophilic aromatic substitution (SNAr) than some other heterocyclic systems, the reaction can occur under specific conditions, particularly when the ring is activated by electron-withdrawing groups. numberanalytics.comlibretexts.orglibretexts.org The presence of a suitable leaving group, such as the bromine atom in 4-Bromo-N,N,5-trimethylthiazol-2-amine, is a prerequisite for such reactions. numberanalytics.com The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Subsequent elimination of the bromide ion restores the aromaticity of the thiazole ring. libretexts.org The rate and feasibility of SNAr reactions on the thiazole ring are significantly influenced by the nature of the nucleophile and the reaction conditions.
Organometallic Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo substituent at the 4-position of the thiazole ring makes it an excellent substrate for these transformations.
Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.org This reaction is widely used to form biaryl linkages. For instance, 4-bromo-2-ketothiazoles have been successfully utilized in palladium-catalyzed borylation followed by Suzuki cross-coupling with haloheteroaromatics to produce highly valuable 4-pyridinyl- and 4-thiazolyl-2-ketothiazoles. nih.govresearchgate.net This methodology has proven effective for the synthesis of complex molecules, including heterocyclic clusters found in thiopeptide antibiotics. researchgate.netrsc.org
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is instrumental in the synthesis of alkynyl-substituted aromatic and heterocyclic compounds. The protocol has been successfully applied to various brominated heterocycles, demonstrating its utility in creating diverse molecular architectures. researchgate.netresearchgate.netnih.gov
Negishi Coupling: In the Negishi coupling, an organozinc compound is coupled with an organohalide in the presence of a nickel or palladium catalyst. This method is particularly effective for creating carbon-carbon bonds. Studies on 2,4-dibromothiazole (B130268) have shown that regioselective Negishi cross-coupling reactions can be employed to synthesize 2-substituted 4-bromothiazoles, which are valuable precursors for further functionalization. researchgate.netnih.gov
Table 1: Overview of Organometallic Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki | Organoboron (e.g., boronic acid) | Palladium complex | C-C (Aryl-Aryl) |
| Sonogashira | Terminal alkyne | Palladium complex, Copper(I) co-catalyst | C-C (Aryl-Alkynyl) |
| Negishi | Organozinc | Palladium or Nickel complex | C-C (Aryl-Alkyl/Aryl) |
Reactivity of the Exocyclic Amine Functionality
Acylation and Sulfonylation Reactions
The nitrogen atom of the exocyclic amine can act as a nucleophile, reacting with acylating and sulfonylating agents. Acylation with acyl chlorides or anhydrides introduces an acyl group, forming an amide linkage. nih.govnih.gov Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental for modifying the electronic properties and steric environment of the 2-substituent. Research has shown that acylation of 2-aminothiazoles can sometimes lead to complex product mixtures, including bis-acylated products, necessitating careful control of reaction conditions. nih.gov
Condensation and Imine Formation
Primary and secondary amines can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). chemicalbook.commdpi.com While the N,N-dimethylamino group of the title compound is tertiary and thus cannot form a stable imine through direct condensation, related 2-aminothiazoles with primary or secondary amino groups readily undergo such reactions. nih.govchemicalbook.com For instance, 2-aminothiazole (B372263) can react with aromatic aldehydes to yield Schiff bases. chemicalbook.com These reactions are often reversible and can be influenced by pH and the presence of catalysts. The formation of thiazol-2-imine derivatives has been achieved through one-pot reactions involving primary amines, phenylisothiocyanate, and α-chloroacetaldehyde. nih.gov It is important to note that 2-aminothiazoles can exist in tautomeric equilibrium with their imine form, which can influence their reactivity. rsc.org
Electrophilic and Nucleophilic Attacks on the Thiazole Ring
The thiazole ring itself possesses a distinct reactivity pattern towards electrophilic and nucleophilic reagents, which is modulated by the existing substituents. numberanalytics.compharmaguideline.comchemicalbook.com
Electrophilic Attack: The electron-donating nature of the sulfur atom and the substituents can influence the position of electrophilic attack on the thiazole ring. pharmaguideline.com Generally, electrophilic substitution on the thiazole ring is directed to the C5 position, which is the most electron-rich. pharmaguideline.comchemicalbook.comwikipedia.org The presence of the electron-donating N,N-dimethylamino group at C2 and the methyl group at C5 in the title compound would further activate the ring towards electrophilic attack, although the C5 position is already substituted.
Table 2: Summary of Reactivity
| Reactive Site | Type of Reaction | Typical Reagents |
|---|---|---|
| C4-Br Bond | Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides) |
| C4-Br Bond | Organometallic Cross-Coupling | Organoboron, organozinc, alkynes with Pd/Ni catalysts |
| Exocyclic Amine | Acylation/Sulfonylation | Acyl halides, sulfonyl chlorides |
| Thiazole Ring (C5) | Electrophilic Substitution | Electrophiles (e.g., halogens, nitrating agents) |
| Thiazole Ring (C2) | Nucleophilic Attack | Strong nucleophiles (if activated) |
Oxidation and Reduction Chemistry
The oxidation and reduction chemistry of this compound is influenced by the presence of the electron-rich 2-(dimethylamino)thiazole core and the bromine substituent. These features provide multiple centers that can undergo redox reactions, leading to a variety of transformed products.
Oxidation Chemistry
The 2-aminothiazole moiety is susceptible to oxidation. Electrochemical studies on 2-aminothiazole have shown that it can be oxidized to form an azo compound through a two-electron, two-proton mechanism. niscpr.res.in This suggests that under similar electrochemical or chemical oxidative conditions, this compound could potentially undergo dimerization through the formation of an azo linkage, although the steric hindrance from the N,N-dimethyl and 5-methyl groups might influence the feasibility and yield of such a reaction.
Furthermore, the sulfur atom in the thiazole ring can be a site for oxidation. While direct oxidation of the thiazole sulfur is not commonly observed, the oxidation of sulfur-containing substituents on the thiazole ring is known. For example, a sulfide (B99878) moiety attached to a thiazole ring has been oxidized to the corresponding sulfonyl compound using an oxidizing agent like oxone. nih.govmdpi.com This indicates that under strong oxidizing conditions, the thiazole sulfur in this compound might be susceptible to oxidation, potentially leading to the formation of a thiazole N-oxide or other oxidized species.
Chemical oxidative polymerization of 2-aminothiazole has also been reported, using oxidants such as copper(II) chloride, to yield poly(2-aminothiazole). nih.gov This suggests that the amino group of the thiazole can participate in polymerization reactions under oxidative conditions.
Reduction Chemistry
The reduction of this compound can occur at two primary sites: the bromo substituent and the thiazole ring itself.
The carbon-bromine bond at the C4 position can be cleaved under various reductive conditions. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in the presence of hydrogen gas is a common method for the dehalogenation of aryl halides. This would lead to the formation of N,N,5-trimethylthiazol-2-amine. Other reducing agents, such as zinc dust in acetic acid, have also been used for the reduction of functional groups in 2-aminothiazole derivatives, although this specific application for debromination would require experimental verification.
As mentioned in the previous section, the thiazole ring can undergo reductive cleavage. The reaction of 2-dimethylamino-4-methylthiazole with sodium in liquid ammonia (B1221849) results in the opening of the thiazole ring. researchgate.net This powerful reducing system can cleave the C-S bonds of the heterocyclic ring. It is therefore anticipated that this compound would also be susceptible to ring-opening under these conditions, likely accompanied by the reduction of the bromo substituent.
Table 2: Potential Oxidation and Reduction Reactions of this compound
| Reaction Type | Reagents and Conditions | Potential Product(s) |
|---|---|---|
| Electrochemical Oxidation | Applied potential | Azo-dimer |
| Chemical Oxidation | Strong oxidizing agents (e.g., peroxy acids) | Thiazole N-oxide or other oxidized species |
| Reductive Dehalogenation | H₂, Pd/C | N,N,5-trimethylthiazol-2-amine |
| Reductive Ring-Opening | Na, liquid NH₃ | Propenethiolate derivatives |
Advanced Applications in Synthetic Chemistry and Materials Science
Role as a Privileged Scaffold in Catalyst Design
The thiazole (B1198619) core is recognized as a "privileged scaffold" in medicinal chemistry and is increasingly finding a similar role in catalyst design. nih.gov These scaffolds are molecular frameworks that can bind to multiple biological targets, and in catalysis, they offer robust and tunable platforms for the development of new catalysts. The thiazole ring in 4-Bromo-N,N,5-trimethylthiazol-2-amine, with its distinct electronic properties and multiple points for functionalization, is an ideal candidate for the design of novel catalytic systems. acs.org
The nitrogen and sulfur atoms within the thiazole ring can act as coordination sites for metal centers, forming stable transition metal complexes with potential catalytic activity. The substituents on the thiazole ring—the bromo, dimethylamino, and methyl groups—can be strategically modified to fine-tune the steric and electronic environment around a metal center, thereby influencing the catalyst's activity, selectivity, and stability. For instance, the bromine atom serves as a convenient handle for cross-coupling reactions, allowing for the introduction of various organic moieties to create a library of ligands for catalytic screening. nih.gov
Precursor for Advanced Organic Electronic Materials
The development of organic electronic materials is a rapidly growing field, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Thiazole-containing conjugated polymers are of particular interest due to their excellent charge transport properties and tunable optoelectronic characteristics. bohrium.comnih.gov this compound serves as a valuable precursor for the synthesis of these advanced materials.
Design Principles for Optoelectronic Applications (e.g., charge transport, luminescence)
The design of organic electronic materials based on thiazole derivatives is guided by several key principles aimed at optimizing their optoelectronic properties.
Charge Transport: The efficiency of charge transport in organic semiconductors is highly dependent on the molecular packing and intermolecular interactions in the solid state. Thiazole-containing oligomers and polymers often exhibit good hole and electron mobility. nih.gov The planarity of the conjugated backbone is crucial for effective π-π stacking, which facilitates intermolecular charge hopping. nih.govdiva-portal.org The introduction of the thiazole unit can enhance backbone planarization and interchain interactions, leading to improved charge carrier mobilities. diva-portal.org Theoretical studies have shown that for some thiazole-based oligomers, the charge transfer kinetics follow a static non-Condon effect, with an exponential, non-dispersive charge transfer decay. nih.gov
Luminescence: The luminescent properties of materials derived from 4-bromo-thiazoles are critical for applications in OLEDs. The emission color and quantum efficiency can be tuned by modifying the chemical structure of the conjugated system. Incorporating electron-donating and electron-accepting units into the polymer backbone can create intramolecular charge transfer (ICT) complexes, which often exhibit red-shifted emission. The dimethylamino group on the this compound is a strong electron-donating group, which can be paired with electron-accepting moieties to design materials with specific luminescent properties. Furthermore, the formation of metal-organic frameworks (MOFs) with thiazole-based ligands can lead to luminescent materials that can be used for sensing applications. bohrium.comscientificarchives.com
| Property | Design Consideration | Impact |
| Charge Transport | Planar conjugated backbone, strong intermolecular interactions (π-π stacking) | Enhanced hole and electron mobility |
| Luminescence | Introduction of donor-acceptor groups, formation of metal complexes | Tunable emission color and quantum efficiency |
Synthetic Strategies for Conjugated Systems Incorporating the Thiazole Unit
The bromine atom at the 4-position of this compound is a key functional group that enables its incorporation into conjugated systems through various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Negishi couplings are powerful tools for forming carbon-carbon bonds between the thiazole ring and other aromatic or vinylic units. nih.gov
A common strategy involves the reaction of the bromo-thiazole derivative with an organometallic reagent (e.g., boronic acids or esters in Suzuki coupling, organostannanes in Stille coupling, or organozinc compounds in Negishi coupling) in the presence of a palladium catalyst. researchgate.net These reactions are often highly regioselective, allowing for the precise construction of well-defined conjugated polymers and oligomers. For instance, 2-substituted 4-bromothiazoles can be synthesized via a regioselective Pd(0)-catalyzed cross-coupling of 2,4-dibromothiazole (B130268), which can then undergo further coupling reactions at the 4-position. nih.gov
Building Block for Novel Chemical Probes
Chemical probes are essential tools for studying biological systems. The development of probes with high selectivity and sensitivity is a major goal in chemical biology. The thiazole scaffold is a common feature in many biologically active molecules and can be utilized in the design of novel chemical probes. nih.gov The bromine atom on this compound provides a reactive site for the attachment of fluorophores, affinity tags, or other functional groups necessary for a chemical probe.
For example, luminescent metal-organic frameworks (LMOFs) based on thiazole-containing ligands have been developed as chemosensors for the detection of environmental pollutants. bohrium.comscientificarchives.com These sensors operate through a fluorescence quenching mechanism upon binding of the analyte. The versatility of the bromo-thiazole core allows for the synthesis of a diverse range of ligands to create LMOFs with selectivity for different target molecules.
Coordination Chemistry: Ligand Synthesis and Metal Complexation Properties
The nitrogen and sulfur atoms of the thiazole ring make it an excellent ligand for coordinating with a variety of transition metals. orientjchem.org this compound can act as a monodentate or bidentate ligand, depending on the coordination preferences of the metal ion and the reaction conditions. The synthesis of ligands derived from this compound allows for the creation of metal complexes with interesting structural, electronic, and magnetic properties.
The coordination of the thiazole nitrogen to a metal center is a common binding mode. acs.org The exocyclic dimethylamino group can also participate in coordination, leading to the formation of chelate rings which enhance the stability of the metal complex. The synthesis of such complexes typically involves the reaction of the thiazole-based ligand with a metal salt in a suitable solvent. nih.gov
The resulting metal complexes can have various geometries, including tetrahedral, square planar, and octahedral, depending on the coordination number of the metal and the steric bulk of the ligands. nih.govresearchgate.net X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of these complexes. nih.govresearchgate.net The study of these complexes provides valuable insights into their potential applications in catalysis, materials science, and biological systems. researchgate.netjmchemsci.com
| Metal Ion | Potential Coordination Geometry | Potential Applications |
| Cu(II) | Square Planar, Octahedral | Catalysis, Antimicrobial agents |
| Zn(II) | Tetrahedral | Luminescent materials, Sensors |
| Ni(II) | Square Planar, Octahedral | Catalysis, Magnetic materials |
| Co(II) | Tetrahedral, Octahedral | Catalysis, Pigments |
Future Research Directions and Unexplored Avenues for 4 Bromo N,n,5 Trimethylthiazol 2 Amine
Development of Green Chemistry Approaches for Synthesis
The pursuit of environmentally benign synthetic routes for thiazole (B1198619) derivatives is a key area of future research. bepls.comijarsct.co.in Traditional synthetic methods often involve hazardous reagents and solvents, generating significant chemical waste. bepls.com Green chemistry approaches aim to mitigate these issues by focusing on principles such as the use of renewable feedstocks, safer solvents, and energy efficiency.
For the synthesis of 4-Bromo-N,N,5-trimethylthiazol-2-amine, future research could explore one-pot multicomponent reactions, which offer a streamlined approach to complex molecules, reducing the number of synthetic steps and purification stages. researchgate.net The use of eco-friendly solvents like water or bio-derived solvents, coupled with recyclable catalysts, presents another promising avenue. bepls.com Techniques such as microwave-assisted and ultrasound-assisted synthesis are also being investigated to reduce reaction times and energy consumption. ijarsct.co.innih.gov The development of such green protocols would not only make the synthesis of this compound more sustainable but also more economically viable.
Table 1: Comparison of Conventional and Potential Green Synthesis Approaches
| Feature | Conventional Synthesis | Green Chemistry Approach |
| Solvents | Often hazardous organic solvents | Water, bio-solvents, or solvent-free conditions |
| Catalysts | Often stoichiometric and non-recyclable | Recyclable catalysts, biocatalysts |
| Energy | High energy consumption, long reaction times | Microwave or ultrasound irradiation, lower energy input |
| Waste | Significant generation of chemical waste | Reduced waste through atom economy and recyclability |
| Efficiency | Multi-step processes with intermediate purifications | One-pot, multicomponent reactions |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of flow chemistry and automated synthesis platforms represents a paradigm shift in chemical manufacturing, offering enhanced control, safety, and efficiency over traditional batch processes. researchgate.net For the synthesis of this compound, these technologies could provide significant advantages.
Flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. uc.pt This can lead to higher yields, improved product purity, and the ability to safely handle hazardous intermediates. researchgate.netakjournals.com Automated multistep continuous flow synthesis has been successfully applied to other functionalized thiazoles, demonstrating the potential for rapid and efficient production without the need for isolating intermediates. nih.govnih.gov
Automated synthesis platforms can further accelerate the discovery and optimization of reaction conditions by performing numerous experiments in parallel. researchgate.net This high-throughput approach can be invaluable for exploring the vast chemical space around the this compound scaffold, facilitating the rapid generation of analogues for various applications.
Exploration of Non-Covalent Interactions in Crystal Engineering
A deeper understanding of the non-covalent interactions within the crystal lattice of this compound is crucial for crystal engineering and the rational design of solid-state materials with desired properties. rsc.org The presence of a bromine atom in the molecule introduces the possibility of halogen bonding, a directional interaction that can significantly influence crystal packing. researchgate.netnih.govmdpi.com
Future research in this area would involve detailed crystallographic studies to elucidate the role of various non-covalent interactions, including hydrogen bonds, halogen bonds, and π-stacking, in the supramolecular assembly of the compound. rsc.orgmdpi.com Computational methods, such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM), can be employed to analyze and quantify the strength and nature of these interactions. rsc.org A thorough understanding of these forces will enable the design of co-crystals and polymorphs with tailored physical and chemical properties.
Advanced Characterization Techniques (e.g., X-ray Absorption Near Edge Structure (XANES))
To gain a more profound insight into the electronic structure and local chemical environment of this compound, the application of advanced characterization techniques like X-ray Absorption Near Edge Structure (XANES) spectroscopy is a promising avenue. numberanalytics.com XANES is a powerful element-specific technique that provides information on the oxidation state, coordination geometry, and bonding of a specific atom within a molecule. numberanalytics.com
For this compound, Bromine K-edge XANES analysis could provide detailed information about the interatomic interactions of the bromine ion, which can be correlated with the crystal structure. nih.gov This technique has been successfully used to discriminate between different crystal forms and solid dispersions of other brominated active pharmaceutical ingredients. nih.gov Furthermore, synchrotron-based X-ray spectroscopy can be utilized to identify and speciate organic-based bromine compounds in various matrices. proquest.com The application of XANES would offer a unique and detailed perspective on the electronic and structural properties of this compound.
Synergistic Application of Computational and Experimental Methods
The synergy between computational modeling and experimental investigation offers a powerful approach to accelerate the understanding and application of this compound. rsc.org Computational methods, such as DFT, can provide valuable insights into the molecule's electronic properties, reactivity, and spectroscopic characteristics, which can then be validated and complemented by experimental data. rsc.orgnih.gov
Future research should focus on a combined approach where computational studies guide the design of new synthetic routes, predict the properties of novel derivatives, and help in the interpretation of experimental results. For instance, molecular docking studies could predict potential biological targets, which can then be experimentally verified. mdpi.com This integrated strategy has been successfully applied to other thiazole derivatives for various applications, demonstrating its potential to drive innovation and discovery in the study of this compound. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-N,N,5-trimethylthiazol-2-amine, and how can reaction conditions be tailored to maximize yield?
- Methodology :
- Route 1 : React 4-bromo-5-methylthiazole with dimethylamine in ethanol or dioxane under reflux (60–80°C) for 6–12 hours. Use excess dimethylamine (2–3 equivalents) to drive the substitution reaction .
- Route 2 : Employ automated continuous-flow systems for industrial-scale synthesis, optimizing parameters (e.g., residence time, temperature) to minimize by-products like dehalogenated derivatives .
- Critical Analysis : Monitor reaction progress via TLC or HPLC. Post-synthesis, purify using column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product (>95% purity).
Q. How can spectroscopic techniques (NMR, IR, LC-MS) be utilized to characterize this compound?
- NMR :
- ¹H NMR : Expect signals at δ 2.3–2.5 ppm (N,N-dimethyl groups), δ 2.1 ppm (C5-methyl), and δ 4.2 ppm (thiazole C-H). Confirm substitution patterns via coupling constants .
- ¹³C NMR : Peaks at ~150 ppm (C2-amine), 110–120 ppm (C4-Br), and 20–25 ppm (methyl groups) .
- LC-MS : Molecular ion peak at m/z 235 [M+H]⁺ (C₆H₁₀BrN₂S⁺) .
Q. What are the common substitution reactions involving the bromine atom in this compound, and how do reaction conditions influence product distribution?
- Reactions :
- Nucleophilic Aromatic Substitution : Replace Br with -NH₂, -SH, or -OCH₃ using NH₃, NaSH, or NaOCH₃ in polar aprotic solvents (DMF, DMSO) at 80–100°C .
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base, 90°C) to form biaryl derivatives .
- Optimization : Use excess nucleophile (1.5–2 equivalents) and monitor by GC-MS to identify intermediates.
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound derivatives?
- Protocol :
- Grow single crystals via slow evaporation (methanol/chloroform). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
- Use SHELXT for structure solution (direct methods) and SHELXL for refinement (full-matrix least-squares). Analyze hydrogen bonding (e.g., N-H⋯N interactions) to confirm amine geometry .
Q. What computational methods (DFT, molecular docking) are suitable for predicting the biological activity of this compound?
- DFT :
- Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Compare with experimental NMR shifts (RMSD <0.2 ppm validates accuracy) .
Q. How can researchers reconcile contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
- Troubleshooting :
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (48–72 hours). Validate via MTT assay triplicates .
- Solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity artifacts .
Q. What strategies enhance the compound’s stability under physiological conditions for in vivo studies?
- Approaches :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
